molecular formula C15H17IO3 B1323908 cis-4-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid CAS No. 736136-59-7

cis-4-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

Cat. No.: B1323908
CAS No.: 736136-59-7
M. Wt: 372.2 g/mol
InChI Key: RRPWJEVRSVJDIK-UHFFFAOYSA-N
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Description

cis-4-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is a complex organic compound with the molecular formula C15H17IO3. This compound is characterized by the presence of an iodophenyl group, a cyclohexane ring, and a carboxylic acid functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid typically involves multiple steps, including the formation of the iodophenyl group and the cyclohexane ring. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

cis-4-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

cis-4-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-4-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The iodophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The cyclohexane ring and carboxylic acid functional group also play crucial roles in determining the compound’s overall properties and behavior.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to cis-4-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it valuable for various research and industrial applications.

Properties

IUPAC Name

4-[2-(2-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17IO3/c16-13-4-2-1-3-12(13)14(17)9-10-5-7-11(8-6-10)15(18)19/h1-4,10-11H,5-9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPWJEVRSVJDIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)C2=CC=CC=C2I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301181632
Record name cis-4-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301181632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735275-65-7
Record name cis-4-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301181632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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